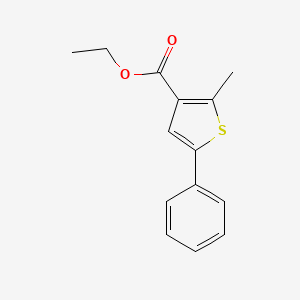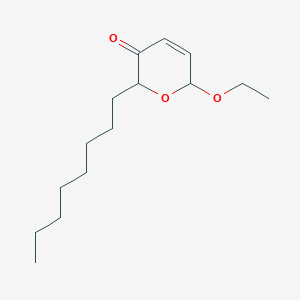![molecular formula C18H23N3O7 B14527029 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine CAS No. 62635-86-3](/img/structure/B14527029.png)
1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine is a synthetic peptide compound. It is composed of a benzyloxycarbonyl group attached to a sequence of amino acids: L-proline, L-serine, and glycine. This compound is often used in biochemical research and pharmaceutical applications due to its unique structural properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl (Cbz) group is commonly used as a protecting group for the amino terminus. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase methods.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The synthesis begins with the attachment of the C-terminal amino acid (glycine) to a solid support resin.
Step 2: The amino group of glycine is protected with a benzyloxycarbonyl group.
Step 3: The next amino acid (L-serine) is coupled to the protected glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Step 4: The process is repeated for the addition of L-proline.
Step 5: The final product is cleaved from the resin and deprotected to yield this compound.
-
Solution-Phase Synthesis
Step 1: The synthesis starts with the protection of the amino group of glycine with a benzyloxycarbonyl group.
Step 2: The protected glycine is then coupled with L-serine using a coupling reagent.
Step 3: The resulting dipeptide is further coupled with L-proline.
Step 4: The final product is purified and deprotected to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various protecting group reagents such as trifluoroacetic acid (TFA) for deprotection.
Major Products
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Substitution: Peptides with different protecting groups or functional groups.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including its role as a protease inhibitor.
Industry: Utilized in the development of peptide-based drugs and biochemical assays.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino terminus, allowing the peptide to interact with its target without degradation. The peptide sequence can mimic natural substrates or inhibitors, modulating biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-[(Benzyloxy)carbonyl]-L-prolyl-L-proline: Similar structure but lacks the serine and glycine residues.
N-Benzyloxycarbonyl-L-proline: Contains only the proline residue with a benzyloxycarbonyl group.
N-Carbobenzyloxy-L-proline: Another variant with a similar protecting group.
Uniqueness
1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl group. This combination allows for specific interactions with biological targets and provides stability during chemical reactions.
Properties
CAS No. |
62635-86-3 |
|---|---|
Molecular Formula |
C18H23N3O7 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[[(2S)-3-hydroxy-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H23N3O7/c22-10-13(16(25)19-9-15(23)24)20-17(26)14-7-4-8-21(14)18(27)28-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,22H,4,7-11H2,(H,19,25)(H,20,26)(H,23,24)/t13-,14-/m0/s1 |
InChI Key |
AEAFLKGPJIQJGT-KBPBESRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CO)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


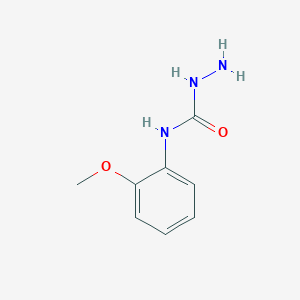
![Bis[4-(benzenesulfonyl)phenyl]phosphinic acid](/img/structure/B14526956.png)
![2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol](/img/structure/B14526963.png)
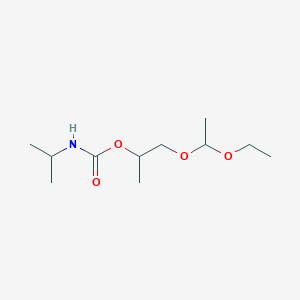
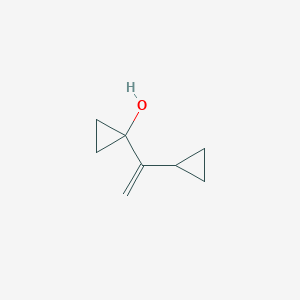
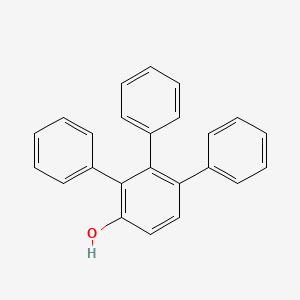
![4-Ethoxy-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14526979.png)
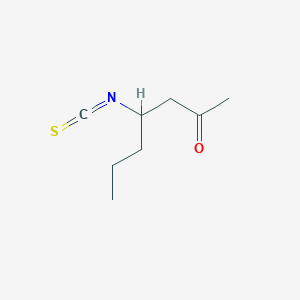
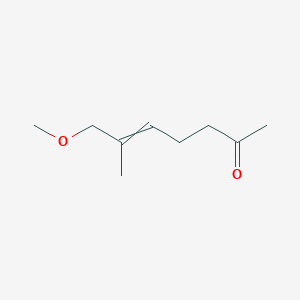
![Sodium [4-(trifluoromethyl)phenyl]methanide](/img/structure/B14526993.png)
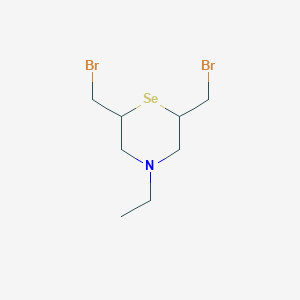
![2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14527020.png)
